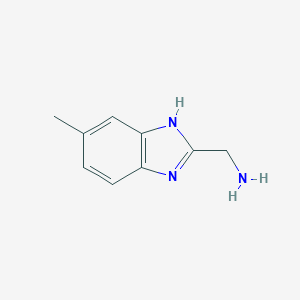

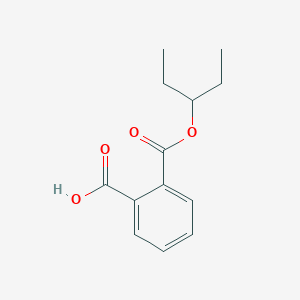

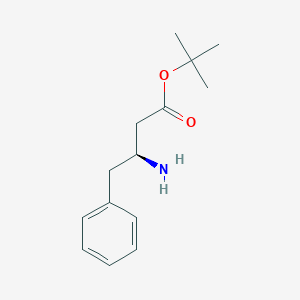

![molecular formula C8H7BrN2 B047099 6-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 116355-18-1](/img/structure/B47099.png)

6-Bromo-7-methylimidazo[1,2-a]pyridine

Descripción general

Descripción

6-Bromo-7-methylimidazo[1,2-a]pyridine is a compound of interest within the realm of organic chemistry, particularly in the context of synthesizing novel derivatives and exploring their potential applications. This compound falls into the broader category of imidazo[1,2-a]pyridines, a class of heterocycles known for their diverse chemical properties and applications in drug discovery and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 6-bromo variants, often involves palladium- or copper-catalyzed aminations. These methods provide a convenient and efficient route to novel derivatives, with the possibility of generating a wide range of substituents on the imidazo[1,2-a]pyridine core (Enguehard et al., 2003). Additionally, the use of ionic liquids has been reported to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering good to excellent yields and simplifying reaction workup (Shaabani et al., 2006).

Molecular Structure Analysis

The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, a related derivative, has been elucidated, providing insights into the molecular geometry and interactions that can influence the properties and reactivity of these compounds. Such analyses are crucial for understanding the structural basis of their chemical behavior (Enguehard et al., 2003).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including palladium-catalyzed Suzuki–Miyaura borylation, to produce derivatives with potential application in pharmaceuticals and materials science. The reactivity towards borylation and subsequent dimerization underlines the versatility of these compounds in synthetic chemistry (Sanghavi et al., 2022).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility and crystal structure, are pivotal in determining their suitability for various applications. The elucidation of crystal structures via X-ray diffraction offers valuable data on the molecular packing, hydrogen bonding, and π-π interactions, which can influence the compound's physical characteristics and reactivity (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 6-bromo-7-methylimidazo[1,2-a]pyridine derivatives, including reactivity, stability, and interaction with other molecules, are key to their functionality in various domains. Studies have demonstrated the potential of these compounds as inhibitors, highlighting the importance of their chemical properties in biological contexts (Jabri et al., 2023).

Aplicaciones Científicas De Investigación

- Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . For instance, compound 8, having a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, was identified with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb .

-

Antiulcer Drug

-

Treatment of Insomnia and Restoration of Brain Dysfunctions

-

Sedative and Anxiolytic Drug

-

Fluorescent Probes for In Vitro and In Vivo Determination of Mercury and Iron Ions

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), and P321 (Specific treatment (see … on this label)) .

Propiedades

IUPAC Name |

6-bromo-7-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYYXQQGZNATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621822 | |

| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methylimidazo[1,2-a]pyridine | |

CAS RN |

116355-18-1 | |

| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

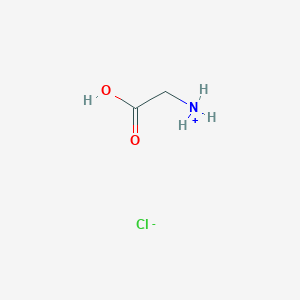

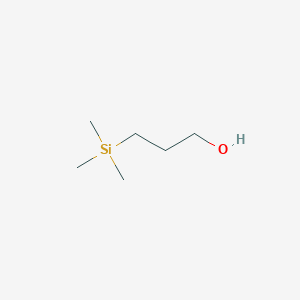

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

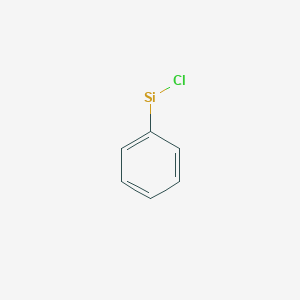

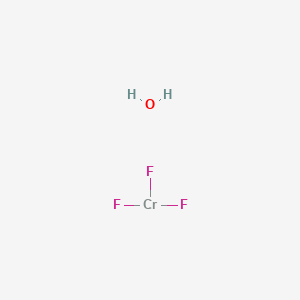

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)